2-Amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-7,7-DIMETHYL-1-(3-METHYLPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-1-(3-METHYLPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Functional Group Modifications: Subsequent steps involve introducing the amino, methyl, and thienyl groups through various substitution and addition reactions.
Cyclization and Oxidation: The final steps may include cyclization to form the hexahydroquinoline ring and oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation for purification.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7,7-DIMETHYL-1-(3-METHYLPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the keto group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Addition: Addition reactions involving the double bonds in the thienyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Catalysts: Acid or base catalysts for various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-1-(3-METHYLPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline core structures.
Thienyl Derivatives: Compounds containing the thienyl group.
Aminoquinolines: Compounds with amino groups attached to the quinoline ring.
Uniqueness
2-AMINO-7,7-DIMETHYL-1-(3-METHYLPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H25N3OS |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25N3OS/c1-14-6-5-7-16(10-14)27-18-11-24(3,4)12-19(28)21(18)20(17(13-25)23(27)26)22-15(2)8-9-29-22/h5-10,20H,11-12,26H2,1-4H3 |
InChI Key |
UTUYQGPWQHHZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=C(C=CS4)C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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